2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of pyran derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR) approach. This method is favored for its efficiency, atom economy, and green reaction conditions. The common synthetic route includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of MCR and the use of scalable catalytic systems suggest that it can be produced efficiently on a larger scale. The use of environmentally benign catalysts and solvents further supports its industrial viability.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has been explored for various scientific research applications, including:
Chemistry: As a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts cell division . The compound’s antimicrobial properties are linked to its ability to interfere with bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole
- 2-amino-1-(4-bromophenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
Compared to similar compounds, 2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its structural framework allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development.
Properties
IUPAC Name |
2-amino-7-methyl-4-(4-methylsulfanylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-9-7-13-15(17(20)21-9)14(12(8-18)16(19)22-13)10-3-5-11(23-2)6-4-10/h3-7,14H,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLNKCFSCFHIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)SC)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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